molecular formula C12H10F7NO B8040703 3-(3,5-Bis-trifluoromethyl-phenyl)-3-fluoro-butyramide CAS No. 1163136-19-3

3-(3,5-Bis-trifluoromethyl-phenyl)-3-fluoro-butyramide

Cat. No.: B8040703
CAS No.: 1163136-19-3
M. Wt: 317.20 g/mol
InChI Key: IMVOYHXEOPUATI-UHFFFAOYSA-N
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Description

3-(3,5-Bis-trifluoromethyl-phenyl)-3-fluoro-butyramide is a fluorinated organic compound characterized by the presence of trifluoromethyl groups These groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Grignard reagents derived from brominated precursors, which react with sodium tetrafluoroborate to introduce the trifluoromethyl groups . The reaction conditions often include the use of solvents like diethyl ether and the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes, which utilize whole-cell catalysts to achieve high yields and enantiomeric purity. For example, the biocatalytic reduction of 3,5-bis(trifluoromethyl)acetophenone using Trichoderma asperellum has been shown to be effective . This method employs dual cosubstrates like ethanol and glycerol for cofactor recycling, optimizing the reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Bis-trifluoromethyl-phenyl)-3-fluoro-butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrosilanes in the presence of non-nucleophilic anions are often used.

    Substitution: Strong bases like sodium hydride or nucleophiles such as amines are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,5-Bis-trifluoromethyl-phenyl)-3-fluoro-butyramide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(3,5-Bis-trifluoromethyl-phenyl)-3-fluoro-butyramide exerts its effects involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl groups. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways. The compound’s fluorine atoms can form strong hydrogen bonds and dipole interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Bis-trifluoromethyl-phenyl)-3-fluoro-butyramide stands out due to its specific combination of trifluoromethyl and fluoro groups, which confer unique electronic properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-3-fluorobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F7NO/c1-10(13,5-9(20)21)6-2-7(11(14,15)16)4-8(3-6)12(17,18)19/h2-4H,5H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVOYHXEOPUATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301185915
Record name β-Fluoro-β-methyl-3,5-bis(trifluoromethyl)benzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163136-19-3
Record name β-Fluoro-β-methyl-3,5-bis(trifluoromethyl)benzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1163136-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Fluoro-β-methyl-3,5-bis(trifluoromethyl)benzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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